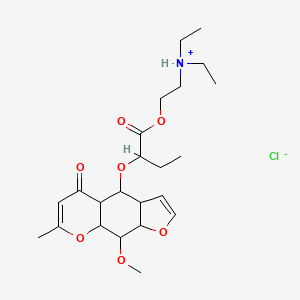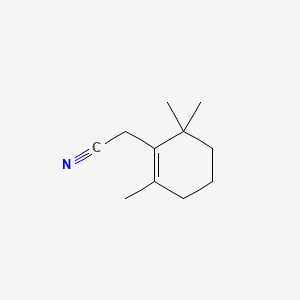![molecular formula C44H86NO8P B13753181 (2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is a phosphatidylcholine compound, which is a type of phospholipid. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by the presence of stearoyl and oleoyl acyl groups at positions 1 and 2, respectively, on the glycerol backbone, with a phosphorylcholine group attached to the third position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine typically involves the esterification of glycerol with stearic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphorylcholine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific lipases are used to catalyze the esterification reactions. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, large-scale production may utilize continuous flow reactors to optimize reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine can undergo various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to yield free fatty acids and glycerophosphorylcholine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions, along with specific enzymes like phospholipases, are commonly employed for hydrolysis.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring catalysts and controlled reaction environments.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free stearic acid, oleic acid, and glycerophosphorylcholine.
Substitution: Compounds with modified phosphorylcholine groups.
Applications De Recherche Scientifique
3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mécanisme D'action
The mechanism of action of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine involves its integration into cell membranes, where it contributes to membrane fluidity and stability. The compound can interact with membrane proteins and influence signaling pathways by modulating the local lipid environment. Its phosphorylcholine group can also participate in interactions with other biomolecules, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with the phosphorylcholine group at the third position.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine: Contains a phosphoserine group instead of phosphorylcholine.
Uniqueness: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is unique due to its specific acyl group arrangement and the presence of the phosphorylcholine group at the first position. This configuration can influence its behavior in biological membranes and its interactions with other molecules, making it distinct from other similar phospholipids .
Propriétés
Formule moléculaire |
C44H86NO8P |
|---|---|
Poids moléculaire |
788.1 g/mol |
Nom IUPAC |
[(2S)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m0/s1 |
Clé InChI |
ATHVAWFAEPLPPQ-FLHXZNPISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


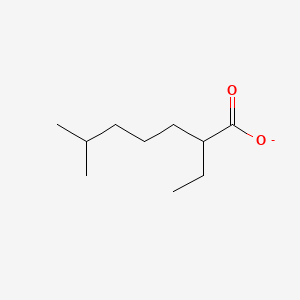
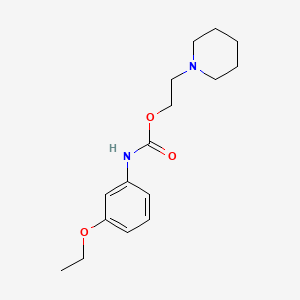

![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
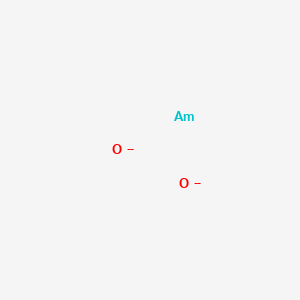

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)




